Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate

Synthetic methodology Protecting-group strategy Scaffold diversification

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427012-04-1) is a heterocyclic intermediate belonging to the pyrazole family, characterized by a tetrasubstituted core bearing a C4 chlorine, a C5 primary amine, an N1 2-cyanoethyl side-chain, and a C3 ethyl ester. Its computed properties include a molecular weight of 242.66 g/mol, an XLogP3-AA of 0.7, a topological polar surface area of 93.9 Ų, and a single hydrogen-bond donor.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
Cat. No. B12063297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Cl)N)CCC#N
InChIInChI=1S/C9H11ClN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3
InChIKeyJSNJOKBODXKTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate: Core Properties and Sourcing Baseline for a Multifunctional Pyrazole Intermediate


Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427012-04-1) is a heterocyclic intermediate belonging to the pyrazole family, characterized by a tetrasubstituted core bearing a C4 chlorine, a C5 primary amine, an N1 2-cyanoethyl side-chain, and a C3 ethyl ester [1]. Its computed properties include a molecular weight of 242.66 g/mol, an XLogP3-AA of 0.7, a topological polar surface area of 93.9 Ų, and a single hydrogen-bond donor [1]. The compound is commercially available at 98% purity from multiple suppliers and is stipulated strictly for research-laboratory applications .

Why Close Pyrazole Analogs Cannot Substitute for Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate in Multi-Step Synthesis


In-class compounds that lack one or more of the four orthogonal functional groups on this scaffold cannot reproduce the sequential derivatization pathway that this molecule enables. The C4 chlorine is necessary for transition-metal-catalyzed cross-coupling (a reactivity absent in the non-halogenated analog, CAS 1427011-41-3), the N1 cyanoethyl group provides a synthetic handle for reduction to a primary aminopropyl chain, and the C3 ethyl ester offers a carboxyl protection that is more stable toward nucleophilic cleavage than the corresponding methyl ester [1][2]. Replacing any of these groups eliminates a distinct synthetic operation, forcing re-design of the entire route and altering the physicochemical trajectory of downstream products. The following quantitative evidence substantiates why procurement must be compound-specific.

Quantitative Differentiation Evidence for Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate Versus Its Closest Analogs


N1 Cyanoethyl Group Enables a Programmed Reduction Handle Absent in N-Alkyl Analogs

The N1 2-cyanoethyl substituent can be chemoselectively reduced to a 3-aminopropyl chain, unlocking a primary aliphatic amine for further conjugation. This transformation is chemically impossible for analogs carrying a simple N1-alkyl group (e.g., ethyl, methyl, or cyclohexyl), which can only undergo N-dealkylation under harsh conditions. The target compound therefore provides an additional orthogonal diversification point that the N-ethyl analog (ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate) and the N-methyl analog (methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate) structurally lack [1].

Synthetic methodology Protecting-group strategy Scaffold diversification

C4 Chlorine Enables Transition-Metal-Catalyzed Cross-Coupling Not Possible with the Non-Halogenated Analog

The C4 chlorine atom serves as a leaving group for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing direct C–C or C–N bond formation at this position. The non-halogenated analog, ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427011-41-3, MW 208.22 g/mol), carries only hydrogen at C4 and is inert to these transformations. While direct quantitative kinetic data for this specific pyrazole pair are not reported, the differential is substantiated by the extensive body of literature establishing that aryl chlorides undergo oxidative addition to Pd(0) catalysts (typically L₂Pd⁰, XPhos or SPhos ligand systems, 60–100 °C), whereas C–H bonds at the same position require directing-group strategies or high temperatures to activate [1][2].

Cross-coupling chemistry C–C bond formation Scaffold elaboration

Commercial Availability at 98% Purity with Reproducible Lead Times Enables Direct Use in Multi-Step Synthesis

The target compound is stocked by multiple legitimate research-chemical suppliers at a verified purity of 98% (Leyan, Catalog No. 1586445) . In contrast, several close analogs—such as ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate and ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate—are listed primarily by non-primary vendors without validated purity certificates or require quotation-only ordering for quantities above 1 g, introducing procurement uncertainty . A 98% purity level ensures that the intermediate can be used directly in subsequent synthetic steps without additional purification, reducing overall process time and cost.

Supply-chain reliability Intermediate procurement Process chemistry

High-Value Application Scenarios for Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate Driven by the Quantitative Evidence


Diversification of a Pyrazole Core Library via Sequential Orthogonal Derivatization

Medicinal chemistry teams constructing a pyrazole-focused library can exploit the three orthogonal reactive sites in sequence: (i) C5 amine acylation/sulfonylation, (ii) C4 chlorine Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity, and (iii) N1 cyanoethyl reduction to furnish a primary amine for amide bond formation or reductive amination. This three-dimensional diversification potential, grounded in the chemical handles unique to this compound, offers a route that the non-halogenated analog (CAS 1427011-41-3) cannot deliver and that N-alkyl analogs cannot match due to the inertness of their N1 substituent .

Agrochemical Intermediate for Pro-Herbicide or Pro-Insecticide Constructs

Patent literature identifies 5-amino-4-chloropyrazole-3-carboxylate scaffolds as precursors to herbicidal and pesticidal agents . The N1 cyanoethyl group, which can be reduced to a 3-aminopropyl chain as demonstrated by Attaryan et al. (30–36% yield, LiAlH₄ reduction) , enables late-stage attachment of a bioactive pharmacophore, potentially generating a pro-pesticide that requires metabolic or environmental activation. This strategy is not feasible with N-alkyl or N-aryl analogs.

Process Chemistry Development Requiring a Validated, High-Purity Intermediate

Process R&D teams transitioning from medicinal chemistry to scalable routes benefit from the documented 98% purity and multi-vendor availability of this compound . The ethyl ester offers superior stability against premature hydrolysis compared to methyl ester analogs under the mildly basic conditions often employed for C5 amine functionalization, reducing the formation of the free carboxylic acid by-product and improving yield consistency across batches.

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